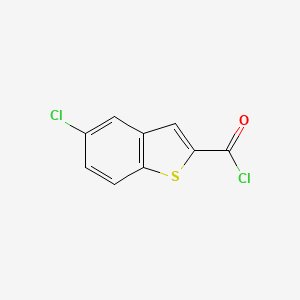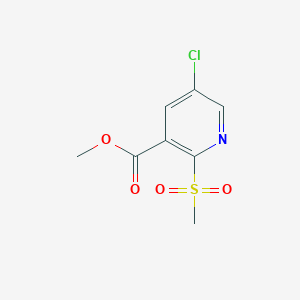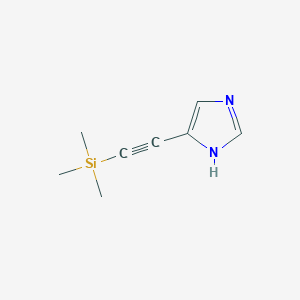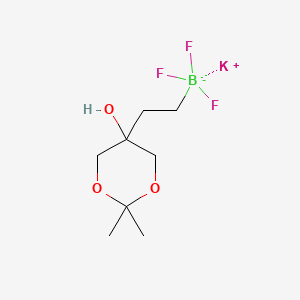
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
描述
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate is a chemical compound with the molecular formula C₈H₁₅BF₃KO₃. It is known for its unique structure, which includes a dioxane ring and a trifluoroborate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate typically involves the reaction of 5-ethyl-(2,2-dimethyl-1,3-dioxan-5-ol) with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products with different functional groups replacing the trifluoroborate group .
科学研究应用
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Biology and Medicine:
作用机制
The mechanism by which Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate exerts its effects involves interactions with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments .
相似化合物的比较
Similar Compounds
- Potassium 5-Methyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
- Potassium 5-Propyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Uniqueness
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate is unique due to its specific ethyl group substitution, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
potassium;trifluoro-[2-(5-hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BF3O3.K/c1-7(2)14-5-8(13,6-15-7)3-4-9(10,11)12;/h13H,3-6H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSBWURLRTSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1(COC(OC1)(C)C)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


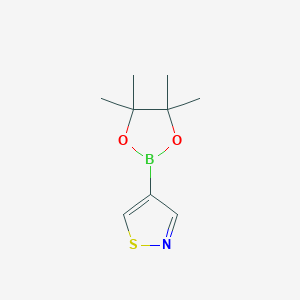




![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
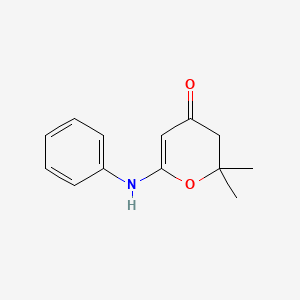
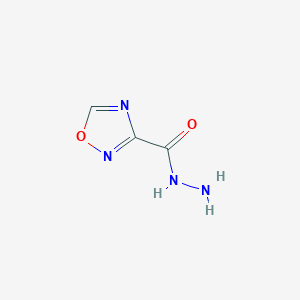
![3-Acetyl-2,6,6-trimethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1394402.png)
